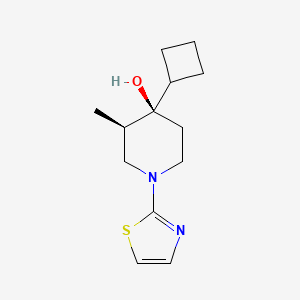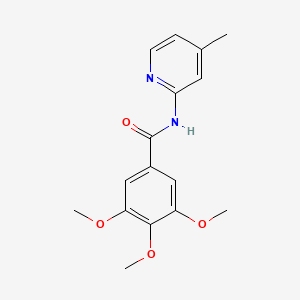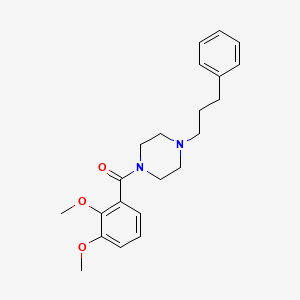
N-(2-furylmethylene)-4-methyl-1-piperazinamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of N-(2-furylmethylene)-4-methyl-1-piperazinamine and related compounds typically involves nucleophilic aromatic substitution reactions, Dieckmann cyclization, and interfacial polycondensation techniques. Microwave-assisted synthesis has been utilized for efficient heteroaryl ether core structure formation in high yields, indicating the compound's synthetic accessibility through modern organic synthesis methods (Williams et al., 2010).
Molecular Structure Analysis
The molecular structure of this compound is characterized by its piperazine backbone, which is a common scaffold in many bioactive molecules. Studies on piperazine-2,5-diones have shown that side chain substitution significantly affects the conformation and, consequently, the molecular solids' properties (Polaske et al., 2009).
Chemical Reactions and Properties
Piperazine derivatives undergo various chemical reactions, including N-acyliminium ion chemistry for the synthesis of piperazine-3-ones, highlighting the versatility of the piperazine ring in chemical transformations (Veerman et al., 2003). The reactivity of these compounds can be significantly altered by substituents on the piperazine ring, offering a broad range of chemical properties.
Physical Properties Analysis
The physical properties of this compound, including solubility, melting point, and crystalline structure, are influenced by its molecular conformation and intermolecular interactions. Studies on related piperazine-2,5-diones have provided insights into how crystalline forms and polymorphism affect these properties (Weatherhead-Kloster et al., 2005).
Chemical Properties Analysis
The chemical properties of this compound are characterized by its functional groups, including the piperazine ring and the furylmethylene moiety. These groups contribute to the compound's reactivity, ability to form hydrogen bonds, and interactions with various chemical agents. Piperazine-based compounds have been explored for their potential as catalysts and in synthesis reactions due to these properties (Yousefi et al., 2018).
科学的研究の応用
Antibacterial Activity
A study on the synthesis and in-vitro antibacterial activity of N-substituted piperazinyl quinolones showcases compounds with the furylmethylene group exhibiting similar antibacterial activity to reference drugs against staphylococci. However, their activity significantly decreases against Gram-negative bacteria, underscoring the nuanced efficacy of these compounds in medicinal applications (Foroumadi et al., 1999).
Antitumor Activity
Bis-indole derivatives, incorporating piperazine and furylmethylene groups, have been synthesized and evaluated for antitumor activity. These compounds, especially those with specific structural motifs, displayed significant activity against various cancer cell lines, suggesting their potential as novel anticancer agents (Andreani et al., 2008).
Molecular Design and Therapeutics
The exploration of piperazine derivatives, including those with furylmethylene groups, for therapeutic uses underlines the chemical's versatility in drug design. These compounds have found applications across a spectrum of therapeutic areas, such as antipsychotic, antidepressant, anticancer, and antiviral treatments. The flexibility in their molecular design allows for significant improvements in pharmacokinetic and pharmacodynamics factors (Rathi et al., 2016).
Environmental Technology
In carbon dioxide capture technologies, aqueous solutions of piperazine derivatives demonstrate remarkable resistance to thermal degradation and oxidation. This stability facilitates their use in higher temperature and pressure environments, potentially leading to energy savings in carbon capture and storage (CCS) processes (Freeman et al., 2010).
Flame Retardancy
The thermal decomposition of cotton fabric treated with piperazine-phosphonates derivatives as flame retardants has been studied to understand their effectiveness. This research contributes to the development of safer, more effective flame-retardant materials, highlighting the compound's utility in enhancing material safety (Nguyen et al., 2014).
特性
IUPAC Name |
(E)-1-(furan-2-yl)-N-(4-methylpiperazin-1-yl)methanimine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N3O/c1-12-4-6-13(7-5-12)11-9-10-3-2-8-14-10/h2-3,8-9H,4-7H2,1H3/b11-9+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVOXDOALFKXOSH-PKNBQFBNSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)N=CC2=CC=CO2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1CCN(CC1)/N=C/C2=CC=CO2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![9-[3-(1H-pyrazol-1-yl)benzoyl]-1-oxa-9-azaspiro[5.5]undecan-5-ol](/img/structure/B5510398.png)
![1-(2-methyl-5-{[2-(1,3-thiazol-2-yl)-1-piperidinyl]carbonyl}phenyl)-2-imidazolidinone](/img/structure/B5510407.png)
![N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-2-ylmethyl)-1,2,3,4-tetrahydro-2-naphthalenecarboxamide hydrochloride](/img/structure/B5510418.png)
![2-(7-fluoro-2-methyl-1H-indol-3-yl)-N-{[1-(3-methoxyphenyl)-1H-pyrazol-4-yl]methyl}acetamide](/img/structure/B5510427.png)
![N,N-dimethyl-1-{4-methyl-5-[1-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-ylcarbonyl)piperidin-3-yl]-4H-1,2,4-triazol-3-yl}methanamine](/img/structure/B5510434.png)
![4-[(4-nitrobenzyl)oxy]benzaldehyde oxime](/img/structure/B5510440.png)
![N-[2-(2-methoxyphenyl)ethyl]imidazo[1,2-a]pyridine-6-carboxamide](/img/structure/B5510442.png)
![6-bromo-2-hydroxy-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B5510451.png)


![8-fluoro-N-methyl-N-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]-2-quinolinecarboxamide](/img/structure/B5510480.png)


![N-[(3S*,4R*)-1-(5,6-dimethyl-4-pyrimidinyl)-4-(4-methylphenyl)-3-pyrrolidinyl]acetamide](/img/structure/B5510492.png)